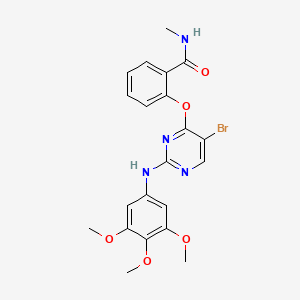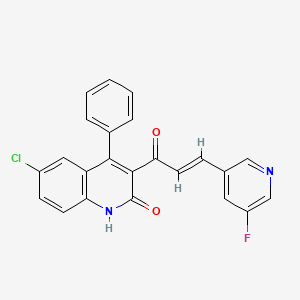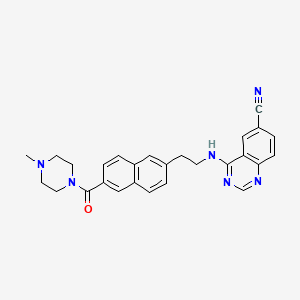
Senexin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senexin B is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are part of the Mediator complex, which plays a crucial role in regulating transcription. This compound has shown promise in various scientific research applications, particularly in cancer research, due to its ability to inhibit the growth of certain cancer cells .
Mechanism of Action
Target of Action
Senexin B is a potent, highly water-soluble, and bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . These kinases are alternative enzymatic components of the kinase module associated with the transcriptional Mediator complex . They play a crucial role in regulating gene expression by phosphorylating transcription factors .
Mode of Action
This compound selectively inhibits CDK8 and CDK19 by binding to their ATP pockets . It inhibits CDK8 with IC50 values ranging from 24 to 50 nM, depending on the assay used . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM .
Biochemical Pathways
This compound plays a significant role in signal-induced transcriptional reprogramming . It has been found to reduce the induction of signal-responsive genes, indicating a pleiotropic role of Mediator kinases in signal-induced transcription . For instance, it has been shown to potentiate the induction of transcription by NFκB .
Biochemical Analysis
Biochemical Properties
Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .
Cellular Effects
This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .
Transport and Distribution
Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .
Subcellular Localization
Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Senexin B is synthesized through a multi-step chemical process. The synthesis involves the formation of a quinazoline core, followed by the introduction of various substituents to achieve the final structure. The key steps include:
- Formation of the quinazoline core.
- Introduction of the naphthalenyl group.
- Addition of the piperazinyl group.
- Final coupling to form the complete molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: Senexin B primarily undergoes substitution reactions due to the presence of various functional groups in its structure. These reactions are crucial for modifying the compound to enhance its properties or create derivatives .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under controlled conditions.
Oxidation and Reduction: While not common for this compound, these reactions can be used to modify specific functional groups
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships or improve the compound’s properties .
Scientific Research Applications
Senexin B has a wide range of applications in scientific research:
Cancer Research: It inhibits the growth of various cancer cell lines, including breast cancer and colon cancer cells. .
Cell Cycle Studies: By inhibiting CDK8 and CDK19, this compound helps researchers understand the role of these kinases in cell cycle regulation and transcription
Bone Growth and Remodeling: this compound has been shown to inhibit the differentiation of bone marrow-derived macrophages into osteoclasts, making it a potential candidate for studying bone diseases
Comparison with Similar Compounds
Senexin A: An earlier derivative with similar selectivity for CDK8 and CDK19 but less potency compared to Senexin B
SNX631: Another selective inhibitor of CDK8 and CDK19, showing similar effects in cancer research
Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting CDK8 and CDK19. This makes it a valuable tool in cancer research and other scientific studies involving these kinases .
Properties
IUPAC Name |
4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADJTWHOAMTLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449228-40-3 |
Source


|
| Record name | Senexin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SENEXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

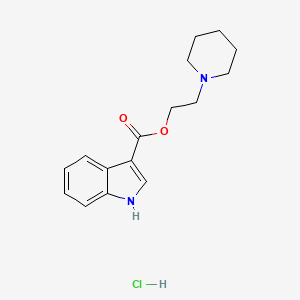
![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)
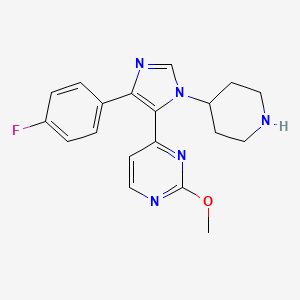

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)
